3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
Description
The compound 3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide features a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core with two critical substituents:
- 1-Position: A 2-[(4-ethylphenyl)amino]-2-oxoethyl group, introducing a lipophilic ethylphenyl moiety linked via an acetamide bridge.
Propriétés
Numéro CAS |
899909-79-6 |
|---|---|
Formule moléculaire |
C26H26N4O5 |
Poids moléculaire |
474.517 |
Nom IUPAC |
3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C26H26N4O5/c1-2-18-9-11-19(12-10-18)28-24(32)17-30-22-8-4-3-7-21(22)25(33)29(26(30)34)14-13-23(31)27-16-20-6-5-15-35-20/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Clé InChI |
ALQICBUZOFMLCO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues of Quinazolinone Derivatives
Key Comparative Insights
Substituent Effects on Activity :
- Lipophilic Groups (e.g., ethylphenyl) : Enhance membrane penetration and bioavailability (target compound) compared to polar nitrobenzyl () .
- Electron-Withdrawing Groups (e.g., dichlorophenyl, nitro) : Improve receptor binding but may increase toxicity or metabolic instability () .
- Chain Length (Acetamide vs. Propanamide) : Propanamide (target compound) offers greater conformational flexibility for target engagement compared to shorter acetamide chains () .
Therapeutic Implications: The furylmethyl group in the target compound and ’s analog may facilitate π-π stacking or hydrogen bonding with biological targets, a feature absent in dichlorophenyl or ethylamino analogs . Anti-inflammatory activity in ’s ethylamino analog suggests that the target compound’s ethylphenyl group could be optimized for similar applications with reduced gastrointestinal toxicity .
Synthetic Accessibility :
Méthodes De Préparation
Formamidine Acetate-Mediated Cyclization
Anthranilic acid derivatives react with formamidine acetate in ethylene glycol monomethyl ether under reflux (95–130°C) to yield quinazolin-4-ones. For example:
Ruthenium-Catalyzed Dehydrogenative Coupling
A ligand-promoted ruthenium catalyst facilitates the coupling of 2-aminophenyl ketones with amines to form quinazolinones. This method avoids harsh reagents and improves atom economy:
- Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%).
- Ligand : 1,10-Phenanthroline (10 mol%).
- Solvent : Toluene, 100°C, 12 hours.
The introduction of the 4-ethylphenylamino-oxoethyl group proceeds via nucleophilic substitution or amide coupling:
Chloroacetylation Followed by Aminolysis
Direct Amide Coupling
A carbodiimide-mediated coupling between quinazolinone and 2-[(4-ethylphenyl)amino]acetic acid:
Introduction of the Propanamide-Furylmethyl Group
The C3 position is functionalized via alkylation or Mitsunobu reaction:
Alkylation with 3-Bromopropyl-N-(2-furylmethyl)propanamide
Synthesis of 3-Bromopropylpropanamide :
Alkylation of Quinazolinone :
Mitsunobu Reaction
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
- Recrystallization : Ethanol/water (9:1) for final product isolation.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
Q & A
Q. What are the key considerations for optimizing the synthesis of this quinazolinone derivative?
The synthesis involves multi-step reactions requiring precise control of conditions. Critical steps include:
- Coupling reactions : Use of N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for amide bond formation, as seen in the synthesis of analogous compounds .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred to stabilize intermediates and enhance reaction efficiency .
- Oxidation steps : Hydrogen peroxide is commonly employed to oxidize thioxo intermediates to dioxo groups, requiring controlled pH and temperature to avoid over-oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate high-purity products .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are indispensable for verifying substituent positions, such as the 4-ethylphenyl group and furylmethyl moiety. Aromatic proton signals in the 7.0–8.5 ppm range confirm the quinazolinone core .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns, distinguishing regioisomers .
Q. How can researchers mitigate common side reactions during synthesis?
- By-product formation : The 2,4-dioxoquinazolinone core is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres to minimize degradation .
- Competitive alkylation : The furylmethyl group may react with electrophilic intermediates. Introduce protecting groups (e.g., Boc for amines) during critical steps .
- Optimize stoichiometry : Excess reagents like CDI (1.2–1.5 equivalents) improve coupling efficiency while reducing unreacted starting material .
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Systematic substitution : Replace the 4-ethylphenyl group with halogenated (e.g., 4-Br, 4-F) or electron-donating (e.g., 4-OMe) analogs to assess electronic effects on bioactivity .
- Scaffold modulation : Compare activity against thieno[3,2-d]pyrimidinone or triazolyl derivatives to evaluate the role of the quinazolinone core .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the 2,4-dioxo moiety and kinase ATP-binding pockets .
Q. How can researchers identify the biological targets of this compound?
- Kinase profiling : Screen against panels of 50–100 kinases (e.g., using KinomeScan) to detect inhibition of targets like EGFR or VEGFR2, common for quinazolinones .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment to confirm direct binding .
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to assess loss of compound efficacy .
Q. What computational methods are effective in predicting reaction pathways for novel derivatives?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies, particularly for oxidation and cyclization steps .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new substitutions .
- Retrosynthetic analysis : Employ AiZynthFinder or similar tools to decompose the target molecule into feasible precursors, prioritizing commercially available building blocks .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | CDI-mediated coupling, HPLC purification | |
| Structural Analysis | H/C NMR, HR-ESI-MS | |
| Target Identification | KinomeScan profiling, CETSA | |
| SAR Studies | Docking simulations, systematic substitution |
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